

Application Notes and Protocols for Pharmacokinetic Studies Using Cefazolin- $^{13}\text{C}_2, ^{15}\text{N}$

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Compound of Interest

Compound Name: Cefazolin- $^{13}\text{C}_2, ^{15}\text{N}$

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Cefazolin is a first-generation cephalosporin antibiotic widely used for surgical prophylaxis. Understanding its pharmacokinetic (PK) profile is crucial for optimizing dosing regimens to ensure efficacy and prevent surgical site infections. The use of stable isotope-labeled compounds, such as Cefazolin- $^{13}\text{C}_2, ^{15}\text{N}$, in pharmacokinetic studies offers significant advantages over traditional methods. Stable isotopes are non-radioactive, making them safe for use in human subjects, including vulnerable populations.[1] Their application can enhance the precision of PK studies, potentially reducing inter-subject variability and the number of participants required.[2]

These application notes provide a detailed protocol for a pharmacokinetic study utilizing Cefazolin- $^{13}\text{C}_2, ^{15}\text{N}$ as the administered drug, followed by its quantification in plasma using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Advantages of Using Stable Isotope-Labeled Cefazolin

Employing Cefazolin- $^{13}\text{C}_2, ^{15}\text{N}$ as the analyte in pharmacokinetic studies provides several key benefits:

- **Enhanced Safety:** As stable isotopes are non-radioactive, they do not pose the health risks associated with radiolabeled compounds, making them ideal for clinical research.[1]
- **Reduced Biological Variability:** Co-administration of a stable isotope-labeled drug with its unlabeled counterpart allows for the differentiation and simultaneous quantification of two formulations, which can significantly reduce the impact of intra-subject pharmacokinetic variability.[2]
- **Absolute Bioavailability Studies:** The use of a stable isotope-labeled intravenous microdose alongside an oral dose of the unlabeled drug is a highly effective method for determining absolute bioavailability.[3]
- **Metabolism Studies:** Tracing the metabolic fate of drugs is simplified and safer with stable isotope labeling compared to radioactive tracers.[4]

Experimental Protocols

Pharmacokinetic Study Design

This protocol outlines a single-dose pharmacokinetic study in healthy adult volunteers.

1. Study Population:

- Healthy adult volunteers (n=12)
- Age: 18-55 years
- Weight: Within 15% of ideal body weight
- Inclusion/Exclusion criteria to be defined based on standard clinical practice.

2. Investigational Product:

- Cefazolin- $^{13}\text{C}_2$, ^{15}N , sterile solution for intravenous administration.

3. Dosing and Administration:

- A single intravenous dose of 1 gram of Cefazolin- $^{13}\text{C}_2$, ^{15}N is administered over 30 minutes.

4. Blood Sampling:

- Blood samples (5 mL) are collected in K₂EDTA tubes at the following time points:
 - Pre-dose (0 h)
 - During infusion: 15 and 30 minutes
 - Post-infusion: 5, 15, 30, 60, 90, 120, 180, 240, 360, and 480 minutes.
- Plasma is separated by centrifugation at 3000 rpm for 10 minutes at 4°C and stored at -80°C until analysis.

Bioanalytical Method: LC-MS/MS Quantification of Cefazolin-¹³C₂,¹⁵N

1. Materials and Reagents:

- Cefazolin-¹³C₂,¹⁵N (analyte)
- Unlabeled Cefazolin (for internal standard, if a different labeled version is unavailable) or a structural analog like Cloxacillin.[5][6] Note: A cross-signal contribution from cefazolin to Cefazolin-¹³C₂,¹⁵N has been reported, necessitating careful selection and validation of the internal standard.[5]
- Acetonitrile (ACN), HPLC grade
- Methanol (MeOH), HPLC grade
- Formic acid, LC-MS grade
- Ammonium formate
- Ultrapure water

2. Sample Preparation (Protein Precipitation):

- To 100 μ L of plasma sample, add 300 μ L of cold acetonitrile containing the internal standard (e.g., Cloxacillin at 50 μ g/mL).[6][7]
- Vortex for 1 minute.
- Centrifuge at 13,000 rpm for 10 minutes at 4°C.
- Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitute the residue in 100 μ L of the mobile phase starting composition.

3. LC-MS/MS Instrumentation and Conditions:

- LC System: A high-performance liquid chromatography system.
- Mass Spectrometer: A triple quadrupole mass spectrometer.
- Column: A C18 reversed-phase column (e.g., Synergi Fusion-RP).[5]
- Mobile Phase:
 - A: 5 mM ammonium formate and 0.1% formic acid in water.[5]
 - B: 0.1% formic acid in acetonitrile.[5]
- Gradient Elution: A suitable gradient to separate the analyte from matrix components.
- Flow Rate: 0.3 mL/min.[5]
- Ionization Mode: Positive electrospray ionization (ESI+).
- Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for Cefazolin- $^{13}\text{C}_2$, ^{15}N and the internal standard.

4. Data Analysis:

- Pharmacokinetic parameters will be calculated from the plasma concentration-time data using non-compartmental analysis. Key parameters include:

- Maximum plasma concentration (C_{max})
- Time to reach C_{max} (T_{max})
- Area under the plasma concentration-time curve (AUC)
- Elimination half-life (t_{1/2})
- Clearance (CL)
- Volume of distribution (V_d)

Data Presentation

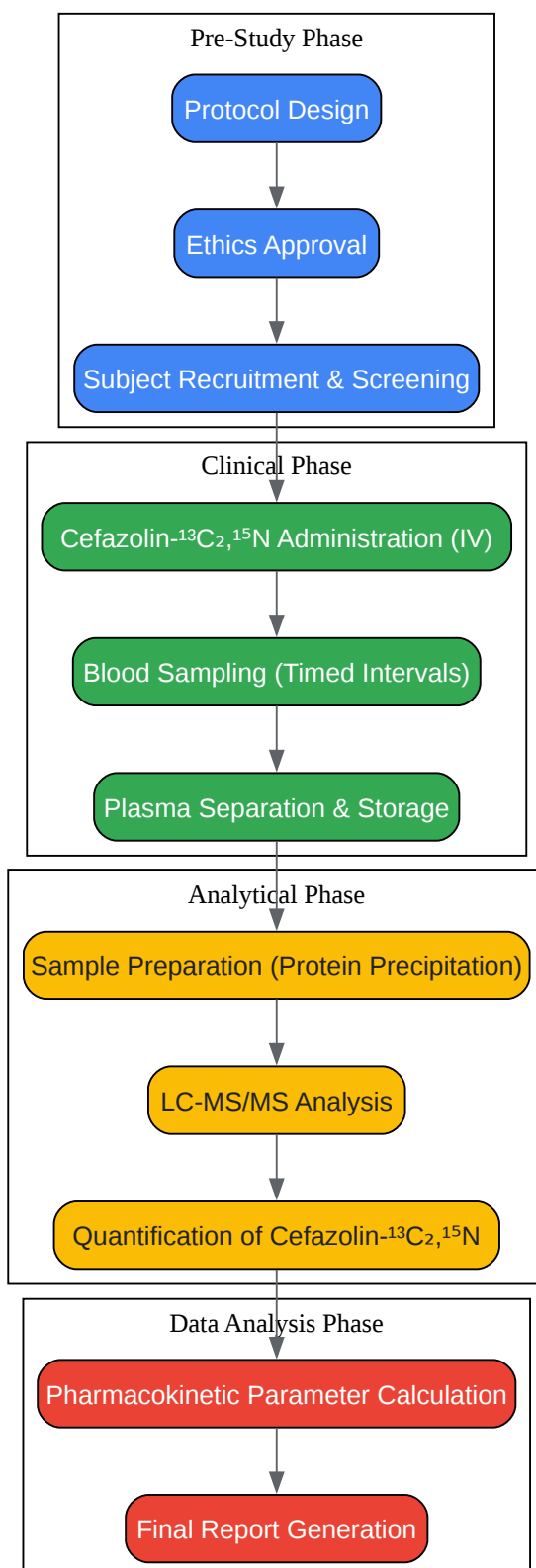
Table 1: LC-MS/MS Parameters for Cefazolin-¹³C₂,¹⁵N Analysis

Parameter	Value
LC System	
Column	C18 Reversed-Phase
Mobile Phase A	5 mM Ammonium Formate + 0.1% Formic Acid in Water
Mobile Phase B	0.1% Formic Acid in Acetonitrile
Flow Rate	0.3 mL/min
Injection Volume	5 μ L
MS/MS System	
Ionization Mode	ESI Positive
Monitored Transition (Analyte)	To be determined by direct infusion
Monitored Transition (IS)	To be determined by direct infusion
Dwell Time	100 ms
Source Temperature	450°C
Ion Spray Voltage	5 kV

Table 2: Representative Pharmacokinetic Parameters of Cefazolin (from literature for unlabeled Cefazolin)

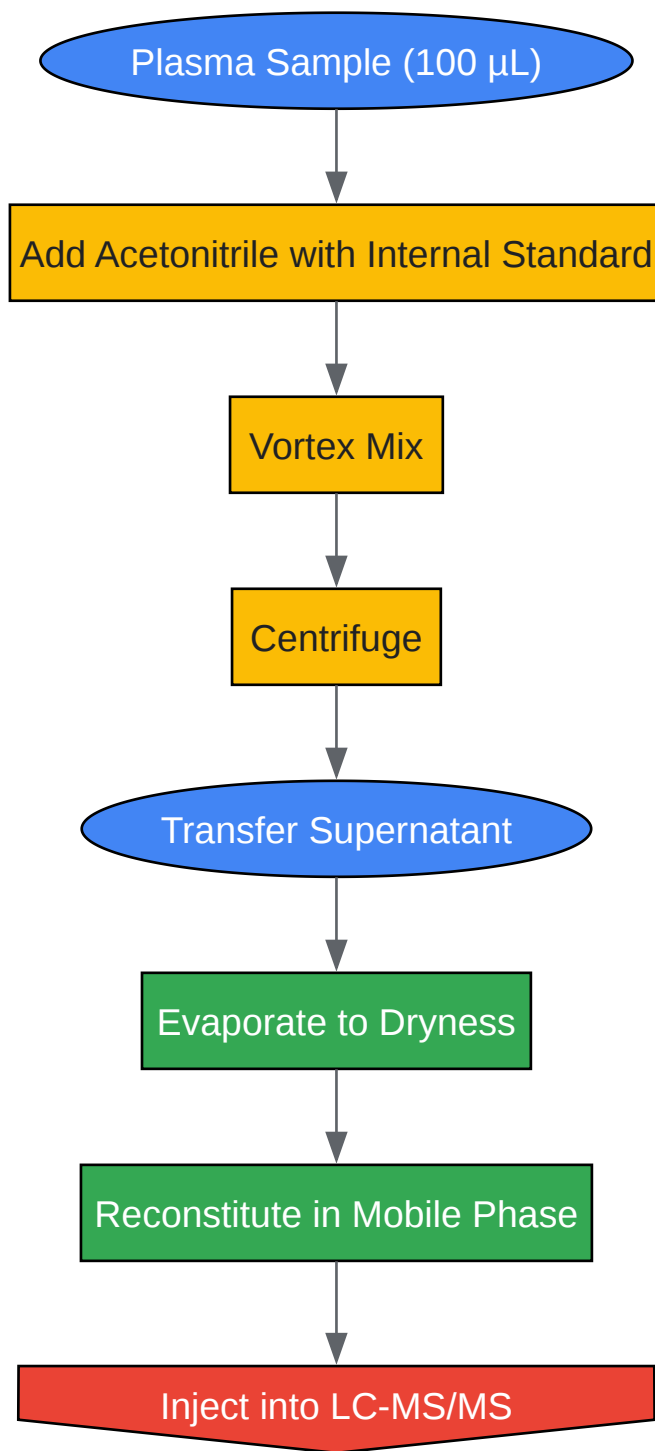
Parameter	Value	Reference
C _{max} (mg/L)	189.1 (IV administration)	
T _{max} (h)	0.08 (IV administration)	[1]
t _{1/2} (h)	~1.8	[4]
V _d (L)	4.91 (central compartment)	[5]
Clearance (L/h)	32.4	[1]
Protein Binding (%)	70-86	[5]

Visualizations



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Caption: Workflow of a pharmacokinetic study using Cefazolin- $^{13}\text{C}_2,^{15}\text{N}$.



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Caption: Sample preparation workflow for LC-MS/MS analysis.

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